
2,3-Dimethyl-2-butene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-2-butene can be synthesized through various methods. One common approach involves the dehydration of 2,3-dimethyl-2-butanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to produce the desired alkene .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated to isolate the desired compound .
Chemical Reactions Analysis
Isomerization Catalysis
2,3-Dimethyl-2-butene (TMEN) is industrially produced via acid-catalyzed isomerization of 2,3-dimethyl-1-butene (DMB-1). The process employs sulfuric acid (≥70% concentration) or sulfonic acids (e.g., methanesulfonic acid) at -70°C to +150°C , achieving 99.3% recovery rates for TMEN .
Catalyst Performance Comparison
Catalyst | Temperature (°C) | TMEN Yield (%) | Selectivity (%) |
---|---|---|---|
H₂SO₄ (98%) | 25 | 88.2 | 99.3 |
Methanesulfonic acid | 25 | 86.5 | 98.7 |
Amberlyst 15 (resin) | 50 | 82.1 | 97.5 |
Key steps:
-
Dimerization of propene to DMB-1 using catalysts like triethylaluminum.
-
Deactivation of dimerization catalysts with alcohols (e.g., isopropyl alcohol) or phenols (e.g., BHT) .
Nitrate Radical (NO₃- ) Addition
Density functional theory (DFT) studies reveal two pathways for NO₃- addition :
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Markovnikov orientation : Forms 2,3-dimethylepoxybutane and NO₂.
-
Anti-Markovnikov orientation : Produces 3-dimethylbutanone and NO.
Energy Barriers
The reaction favors epoxide formation due to lower activation energy .
Ozone (O₃) Reactivity
Ozonolysis yields acetone (major product) and formaldehyde , with a 1.4:1 ratio favoring C–H bond cleavage over C–D in deuterated analogs .
Product Yields
Product | Yield (%) | Atmospheric Emission (Tg/year) |
---|---|---|
Acetone | 42 | 0.9 |
Formaldehyde | 18 | 0.4 |
Oxygen | 100 | N/A |
HX Addition (HBr Example)
Despite steric hindrance, HBr adds via carbocation stabilization by methyl groups:
The reaction proceeds rapidly at room temperature due to hyperconjugation-stabilized carbocations .
Bromination Challenges
Attempted dibromination in dichloromethane led to incomplete reaction (13 mL Br₂ consumed/10 mL alkene), with residual bromine requiring NaHSO₃ quenching. Crystalline 2,3-dibromo-2,3-dimethylbutane (mp 168°C) formed after solvent distillation .
Surface Reactivity
This compound shows no chemisorption on β-Si(100) surfaces even at 300°C, unlike less-substituted alkenes. DFT calculations attribute this to:
Combustion Characteristics
As a high-octane fuel additive, its oxidation exhibits:
Key Radical Pathways
-
H-abstraction from allylic C–H bonds dominates at T > 1000 K.
-
Low-temperature oxidation involves peroxy radical isomerization .
Deuterium Isotope Effects
In allylic hydroperoxide formation, C–H bond breaking exceeds C–D cleavage by 2.2:1 with singlet oxygen. This contrasts with 1.1:1 for 2,3-diphenyl-2-butene, highlighting steric influences on reaction dynamics .
Scientific Research Applications
Fuel Additive Potential
2,3-Dimethyl-2-butene has been identified as a promising fuel additive due to its high research octane number (RON) and octane sensitivity (S). These properties can enhance the performance and efficiency of internal combustion engines. Recent studies have focused on its combustion characteristics, including ignition delay times and laminar flame speeds under various conditions.
Combustion Characteristics
- Research Findings : Experiments conducted using high-pressure shock tubes and constant-volume reactors measured ignition delay times at equivalence ratios of 0.5, 1.0, and 2.0 across pressures of 5 and 10 bar within a temperature range of 950 to 1500 K. Flame speeds were assessed at atmospheric pressure at a temperature of 325 K for equivalence ratios from 0.78 to 1.31 .
- Implications : These findings suggest that TME can significantly improve combustion efficiency in gasoline formulations, potentially leading to reduced emissions and better engine performance.
Chemical Reactivity Studies
Research has shown that this compound exhibits unique chemical properties compared to other alkenes. Notably, it does not readily undergo cycloaddition reactions common to many olefins.
Reactivity with Silicon Surfaces
- Study Overview : Investigations into the adsorption of TME on silicon surfaces revealed that it adsorbs molecularly without forming stable chemisorbed products, indicating its inertness .
- Significance : This property makes TME an attractive candidate as a carrier gas or ligand in deposition processes involving silicon substrates.
Synthesis and Industrial Applications
This compound serves as an important intermediate in the synthesis of various chemicals, including agrochemicals, pharmaceuticals, and perfumes.
Production Processes
- Isomerization Techniques : Efficient production methods involve the isomerization of 2,3-dimethyl-1-butene using acid catalysts such as sulfuric acid or sulfonic acids. This process allows for the conversion of dimerized propene into TME while maintaining high yields .
- Industrial Relevance : The ability to produce TME economically from readily available feedstocks enhances its viability for large-scale applications in the chemical industry.
Environmental Impact Studies
Recent studies have also examined the environmental implications of TME's reactions with ozone, highlighting its role in atmospheric chemistry.
Ozone Reaction Studies
- Experimental Findings : Research utilizing flow-tube methods demonstrated the reaction kinetics of TME with ozone at low pressures. The production of oxygen was observed as a product for the first time during these reactions .
- Atmospheric Modeling : The yields from these reactions have been incorporated into global models to estimate their emissions impact on atmospheric chemistry.
Data Summary Table
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-butene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during ozonolysis, the double bond reacts with ozone to form an ozonide intermediate, which subsequently decomposes to produce hydroxyl radicals . In substitution reactions, the double bond provides a site for electrophilic attack, leading to the formation of brominated products .
Comparison with Similar Compounds
Structure and Properties
2,3-Dimethyl-2-butene (CAS 563-79-1), also known as tetramethylethylene, is a branched alkene with the molecular formula C₆H₁₂. Its structure features a central double bond (C=C) flanked by two methyl groups on each carbon (CH₃)₂C=C(CH₃)₂. This highly substituted alkene exhibits a planar geometry around the double bond, with a molecular weight of 84.16 g/mol and a density of 0.708 g/mL at 25°C .
Key thermodynamic properties include:
Comparison with Structurally Similar Compounds
Structural Isomers: 3,3-Dimethyl-1-butene
Key Insight: The central double bond in this compound confers greater thermodynamic stability (lower ΔHf°) compared to its terminal isomer, aligning with Zaitsev’s rule .
Reactivity in Radical and Acid-Catalyzed Reactions
Reaction with Nitrate Radicals (NO₃)
- This compound: Rate constant = (5.5 ± 1.7) × 10⁻¹¹ cm³/molecule/s .
- 2-Methyl-2-butene: Rate constant = (9.6 ± 1.6) × 10⁻¹² cm³/molecule/s .
Comparison: The higher reactivity of this compound is attributed to its electron-rich double bond, which facilitates faster radical addition.
Acid-Catalyzed Reactions
- Zeolite Reactivity: this compound reacts rapidly with USY40 zeolites, forming polybutene species and phenolic adducts .
- Thermolysis: Generates carbamates (e.g., 3,3-dimethyl-2-butylidene ethyl carbamate) via triazoline intermediates .
Physical and Thermodynamic Properties
Property | This compound | 2-Methyl-2-butene |
---|---|---|
Density (g/mL, 25°C) | 0.708 | 0.662 |
Boiling Point (°C) | 72–74 | 38–39 |
Vapor Pressure (kPa, 25°C) | 33.3 | 68.9 |
Insight: The lower vapor pressure and higher density of this compound reflect stronger intermolecular forces due to its bulky structure.
Stereochemical Behavior in Dihydroxylation
Biological Activity
2,3-Dimethyl-2-butene (DMB) is a branched alkene with the molecular formula and CAS number 563-79-1. It is known for its unique structural properties and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and environmental science. This article explores the biological activity of DMB, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula :
- Molecular Weight : 84.15 g/mol
- IUPAC Name : 2,3-dimethylbut-2-ene
- Synonyms : Tetramethylethylene, 2-butene, 2,3-dimethyl
Mechanisms of Biological Activity
The biological activity of DMB has been investigated through various mechanisms:
- Photochemical Reactions :
- Metabolic Activation :
-
Antitumor Activity :
- Research has explored the potential antitumor effects of DMB derivatives in various cancer cell lines. For instance, studies have shown that certain metal complexes involving DMB exhibit enhanced cytotoxicity against colon adenocarcinoma cell lines (Caco-2 and TC7) compared to their non-complexed counterparts .
Case Study 1: Photochemical Behavior
A study published in Photochemistry and Photobiology examined the photocycloaddition kinetics of DMB with deoxyuridine. The findings revealed that the quantum yield for this reaction increased with higher concentrations of DMB, suggesting its potential use in phototherapeutic applications .
Case Study 2: Antitumor Effects
In a comparative study on the cytotoxic effects of copper complexes involving DMB against human colon cancer cells, it was found that these complexes significantly enhanced the antitumor activity compared to free copper ions. The morphological changes observed in treated cells indicated a disruption of normal cellular processes, supporting further investigation into DMB's role in cancer therapy .
Research Findings
Recent research highlights several key findings regarding the biological activity of DMB:
- Reactive Metabolite Formation : DMB can form reactive metabolites through metabolic pathways involving cytochrome P450 enzymes, which may contribute to its biological effects .
- Cytotoxicity : Derivatives of DMB have shown promising results in inducing cytotoxic effects in various cancer cell lines, indicating potential therapeutic applications .
- Environmental Impact : Studies have also assessed the environmental degradation pathways of DMB and its metabolites, contributing to understanding its ecological footprint and safety profiles in biological systems .
Data Summary
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common experimental methods for synthesizing 2,3-dimethyl-2-butene, and how do reaction conditions influence isomer distribution?
- Methodology : this compound is typically synthesized via catalytic isomerization of 2,3-dimethyl-1-butene. For example, using iodine catalysts in gas-phase reactions at elevated temperatures (300–400 K), isomerization selectivity is influenced by pressure and catalyst loading. Reported isomerization yields reach ~79% under optimized conditions .
- Key Considerations : Monitor reaction progress using gas chromatography (GC) to distinguish between isomers. Thermodynamic stability favors this compound due to hyperconjugation in the trisubstituted alkene .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Techniques :
- Infrared (IR) Spectroscopy : Identify C=C stretching vibrations at ~1650–1680 cm⁻¹. Matrix isolation IR can detect transient intermediates during ozonolysis .
- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve quaternary carbons (δ ~110–125 ppm for sp² carbons) and NMR for methyl group splitting patterns (δ ~1.5–1.7 ppm) .
- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies and chemical shifts .
Advanced Research Questions
Q. How do experimental and theoretical studies resolve contradictions in reported rate coefficients for reactions involving this compound and atmospheric radicals (e.g., HO·, NO₃·)?
- Case Study : Discrepancies in values (e.g., vs. ) arise from differences in experimental setups:
- Relative Rate Methods : Use reference compounds (e.g., 3-methylfuran) in photolysis chambers to minimize side reactions .
- Pressure Dependence : High-pressure conditions (e.g., 980 mbar in Teflon chambers) reduce radical recombination artifacts .
Q. What mechanistic insights have been gained from studying the ozonolysis of this compound in atmospheric chemistry?
- Experimental Design : Twin jet codeposition with matrix isolation IR spectroscopy identifies early intermediates (e.g., carbonyl oxides) during ozonolysis. Annealing to 200 K enhances intermediate stability for spectral analysis .
- Key Findings :
- Dominant pathway: Formation of hydroxyl radicals (HO·) via Criegee intermediate decomposition.
- Competing pathways: Stabilized carbonyl oxides contribute to secondary organic aerosol (SOA) formation .
Q. How do thermodynamic properties (e.g., vapor pressure, heat capacity) of this compound influence its reactivity in gas-phase reactions?
- Data Sources :
Property | Value (298 K) | Source |
---|---|---|
Vapor Pressure | 311.92 mmHg | |
Heat Capacity () | 32.9 ± 0.1 J mol⁻¹ K⁻¹ | |
Enthalpy of Vaporization | 27.51 kJ mol⁻¹ |
- Implications : High vapor pressure facilitates gas-phase reactivity, while low heat capacity suggests rapid energy transfer during exothermic reactions (e.g., radical additions) .
Q. What role does this compound play in photochemical studies, particularly in triplet sensitization experiments?
- Methodology : Use 395 nm and 525 nm LEDs with sensitizers (e.g., methylene blue, C₆₀) to study singlet oxygen () generation. Monitor ene reaction kinetics via GC or UV-vis spectroscopy .
- Observations :
- Solvent effects: Faster quenching in CH₂Cl₂ vs. toluene due to polarity differences.
- Quantum yield correlations: Sensitizer triplet energy and DMB’s electron-rich structure enhance photooxidation efficiency .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting product ratios in elimination reactions involving this compound (e.g., dehydrohalogenation with tert-butoxide)?
- Example : Dehydrohalogenation of 2-bromo-2,3-dimethylbutane yields 2,3-dimethyl-1-butene (major) and this compound (minor) with tert-butoxide (4:1 ratio), contrary to hydroxide-driven reactions.
- Resolution : Steric effects in the E2 transition state favor less substituted alkenes with bulky bases. Computational modeling (e.g., DFT) validates steric vs. thermodynamic control .
Q. Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
Properties
IUPAC Name |
2,3-dimethylbut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLSSPDPJPLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060339 | |
Record name | 2-Butene, 2,3-dimethyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
Record name | 2,3-Dimethyl-2-butene | |
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Vapor Pressure |
126.0 [mmHg] | |
Record name | 2,3-Dimethyl-2-butene | |
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CAS No. |
563-79-1 | |
Record name | 2,3-Dimethyl-2-butene | |
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Record name | 2,3-Dimethyl-2-butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563791 | |
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Record name | Tetramethylethylene | |
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Record name | 2-Butene, 2,3-dimethyl- | |
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Record name | 2-Butene, 2,3-dimethyl- | |
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Record name | 2,3-dimethylbut-2-ene | |
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Record name | 2,3-Dimethyl-2-butene | |
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Retrosynthesis Analysis
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